

An In-depth Technical Guide to the Solubility of Danofloxacin in Various Solvents

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Compound of Interest

Compound Name: Danofloxacin

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This technical guide provides a comprehensive overview of the solubility of **danofloxacin**, a fluoroquinolone antibiotic used in veterinary medicine. Understanding the solubility of an active pharmaceutical ingredient (API) like **danofloxacin** is critical for formulation development, ensuring bioavailability, and enabling various analytical procedures. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key processes and mechanisms.

Danofloxacin and Danofloxacin Mesylate Solubility Data

The solubility of **danofloxacin** can be influenced by whether it is in its base form or as a mesylate salt. The mesylate salt form generally enhances aqueous solubility.^[1] The following tables summarize the available quantitative solubility data for both forms in a range of common solvents.

Table 1: Solubility of **Danofloxacin**

Solvent	Solubility	Unit	Reference(s)
Water	172 - 205	g/L	[2]
Acetic Acid	90 - 500	g/L	[2]
Acetone	< 0.1	g/L	[2]
Dimethyl Sulfoxide (DMSO)	10 - 33	g/L	[2]
Ethanol	< 0.1	g/L	[2]
Hexane	< 0.1	g/L	[2]
Methanol	1 - 10	g/L	[2]
Methylene Chloride	< 0.1	g/L	[2]
Tetrahydrofuran	< 0.1	g/L	[2]
Trifluoroacetic Acid	90 - 500	g/L	[2]

Table 2: Solubility of **Danofloxacin Mesylate**

Solvent	Solubility	Unit	Reference(s)
Water	20	mg/mL	[2]
Dimethyl Sulfoxide (DMSO)	25	mg/mL	[2]

Experimental Protocol: Determination of Danofloxacin Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps for determining the solubility of **danofloxacin**, incorporating High-Performance Liquid Chromatography (HPLC) for accurate quantification.

2.1. Materials and Equipment

- **Danofloxacin** (or **Danofloxacin Mesylate**) powder
- Selected solvents (e.g., water, DMSO, ethanol)
- Glass vials or flasks with screw caps
- Orbital shaker or wrist-action shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- HPLC system with a UV or fluorescence detector
- Volumetric flasks and pipettes
- Analytical balance

2.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **danofloxacin** powder to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

- To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
 - Accurately dilute the filtered saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
- Quantification by HPLC:
 - Analyze the diluted samples using a validated HPLC method. Specific conditions for **danofloxacin** analysis are provided below.
 - Prepare a calibration curve using standard solutions of **danofloxacin** of known concentrations.
 - Determine the concentration of **danofloxacin** in the diluted samples by comparing their peak areas to the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of **danofloxacin** in the saturated solution by taking into account the dilution factor. This value represents the solubility of **danofloxacin** in the specific solvent under the experimental conditions.

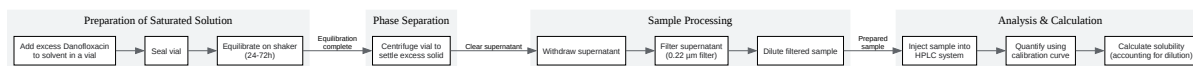
2.3. HPLC Conditions for **Danofloxacin** Quantification

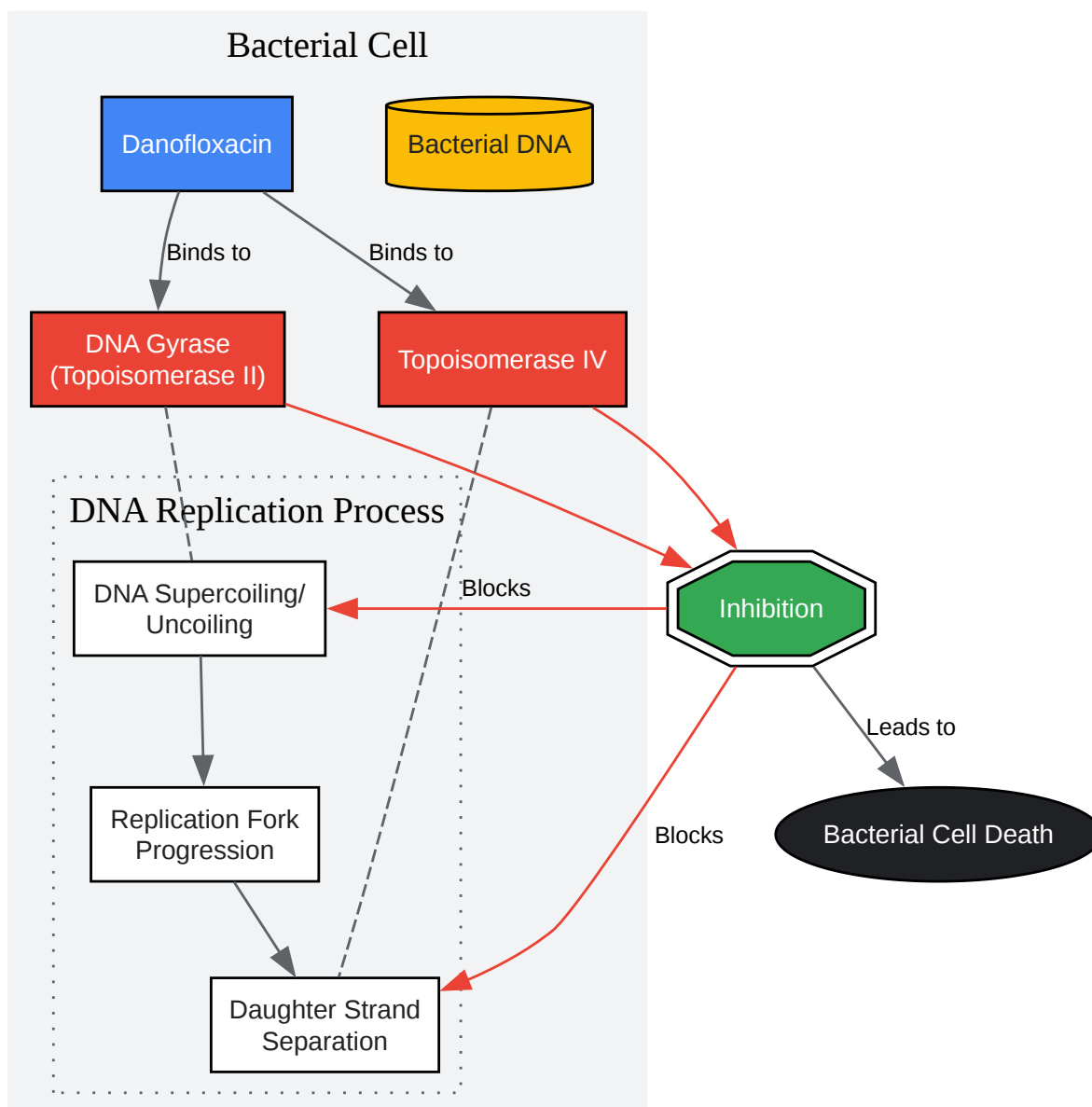
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[3]
- Mobile Phase: A mixture of triethylamine solution (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v).[3]

- Flow Rate: 0.6 mL/min.[3]
- Detection: Photodiode Array (PDA) detector at 280 nm.[3]
- Injection Volume: 20 μ L.[3]
- Column Temperature: 30 °C.[3]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of **danofloxacin**.





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